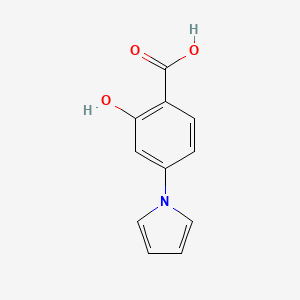

2-Hydroxy-4-pyrrol-1-yl-benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

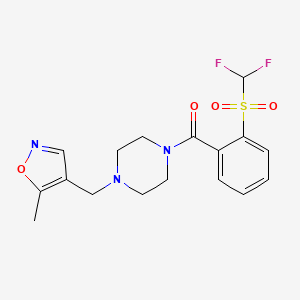

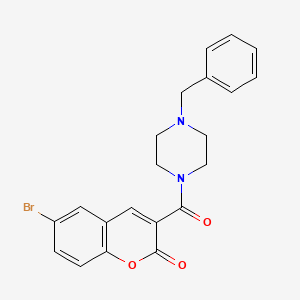

“2-Hydroxy-4-pyrrol-1-yl-benzoic acid” is a chemical compound with the molecular formula C11H9NO3 and a molecular weight of 203.2 . It is a powder at room temperature .

Molecular Structure Analysis

The InChI code for “2-Hydroxy-4-pyrrol-1-yl-benzoic acid” is 1S/C11H9NO3/c13-10-7-8 (12-5-1-2-6-12)3-4-9 (10)11 (14)15/h1-7,13H, (H,14,15) .Physical And Chemical Properties Analysis

“2-Hydroxy-4-pyrrol-1-yl-benzoic acid” is a powder at room temperature . It has a melting point of 243-245°C .Scientific Research Applications

Controlled Fabrication of Hybrid Films

One application of 4-(pyrrole-1-yl) benzoic acid derivatives involves the controlled fabrication of multilayered hybrid films, such as nickel hexacyanoferrate (NiHCF) assemblies. These films are characterized by their good stability and high dynamics of charge transport, making them useful in electrochemical applications (Makowski et al., 2007).

Novel Fluorescence Probes for ROS Detection

Derivatives of the chemical have also been developed as novel fluorescence probes for the selective detection of highly reactive oxygen species (hROS), such as hydroxyl radicals and peroxidase intermediates. These probes can reliably distinguish between specific reactive oxygen species, offering tools for studying their roles in biological and chemical applications (Setsukinai et al., 2003).

Inhibition of Influenza Neuraminidase

In medicinal chemistry, a derivative with a 2-pyrrolidinone ring effectively replaces the N-acetylamino group in benzoic acid inhibitors of influenza neuraminidase, offering a new template for developing more potent inhibitors (Brouillette et al., 1999).

Photophysical Properties of Coordination Polymers

Aromatic carboxylic acids derived from 3,5-dihydroxy benzoic acid have been used to support lanthanide coordination compounds. These compounds exhibit interesting photophysical properties and potential applications in materials science (Sivakumar et al., 2011).

Fluorescent Sensor for Primary Amine Detection

Another application is the use of pyrrole-substituted benzoic acid derivatives as fluorescent sensors for the rapid and sensitive detection of primary amine gas. The emission can be switched between dark and bright states, enabling its use in detecting amines (Han et al., 2013).

Safety and Hazards

properties

IUPAC Name |

2-hydroxy-4-pyrrol-1-ylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c13-10-7-8(12-5-1-2-6-12)3-4-9(10)11(14)15/h1-7,13H,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRYBHHIRDQQZFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=CC(=C(C=C2)C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

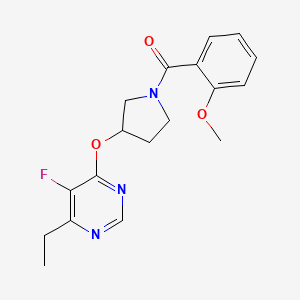

![2-[3-(anilinomethyl)-7-methyl-2-oxoquinolin-1(2H)-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2766813.png)

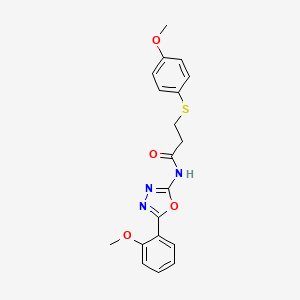

![4-[3-(8-Methyl-1,8-diazaspiro[4.5]decan-1-yl)-3-oxopropyl]benzenesulfonyl fluoride](/img/structure/B2766816.png)

![2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-8-thia-2-azaspiro[4.5]decane-4-carboxylic acid 8,8-dioxide](/img/structure/B2766817.png)

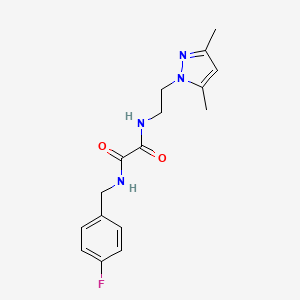

![(E)-4-(Dimethylamino)-N-[(4-ethyl-2,3-dihydro-1,4-benzoxazin-2-yl)methyl]-N-methylbut-2-enamide](/img/structure/B2766827.png)